molecular formula C19H17Cl2N3 B2684709 4-((3-Chloro-4-methylphenyl)amino)-6-ethylquinoline-3-carbonitrile hydrochloride CAS No. 1323535-16-5

4-((3-Chloro-4-methylphenyl)amino)-6-ethylquinoline-3-carbonitrile hydrochloride

Cat. No. B2684709
CAS RN: 1323535-16-5
M. Wt: 358.27
InChI Key: SGTOHKRVVUMSDB-UHFFFAOYSA-N
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Description

4-((3-Chloro-4-methylphenyl)amino)-6-ethylquinoline-3-carbonitrile hydrochloride, also known as C646, is a small molecule inhibitor that has gained attention in scientific research due to its potential as a therapeutic agent in cancer treatment. C646 is a histone acetyltransferase (HAT) inhibitor that has been shown to selectively inhibit p300 and CBP HAT activity, which are involved in the regulation of gene expression. In

Scientific Research Applications

Synthesis and Derivative Formation

Researchers have developed methods for synthesizing a range of quinoline and pyridine derivatives, which are crucial intermediates in pharmaceutical chemistry. For instance, Al-Issa (2012) described the synthesis of pyrido[2,3-d]pyrimidine derivatives and other pyridine carbonitriles, highlighting the versatility of these compounds in forming different heterocyclic systems (Al-Issa, 2012). Similarly, Elkholy and Morsy (2006) synthesized tetrahydropyrimido[4,5-b]quinoline derivatives, further emphasizing the reactivity of such compounds towards various reagents and their potential antimicrobial activity (Elkholy & Morsy, 2006).

Potential Biological Activities

Several studies have focused on the potential biological activities of quinoline derivatives. For example, compounds structurally related to the query chemical have been explored for their antimicrobial properties. The synthesis of new quinazolines with potential as antimicrobial agents was discussed, indicating a wide interest in these compounds for therapeutic applications (Desai, Shihora, & Moradia, 2007).

Material Science Applications

In material science, the optoelectronic, nonlinear, and charge transport properties of hydroquinoline derivatives have been explored, suggesting applications in electronic and photonic devices. Irfan et al. (2020) conducted a detailed study on three hydroquinoline compounds, demonstrating their potential as efficient multifunctional materials due to their favorable electronic and optical properties (Irfan et al., 2020).

Corrosion Inhibition

Quinoline derivatives have also been investigated as corrosion inhibitors for metals. Verma et al. (2015) studied the inhibition of mild steel corrosion by certain amino-4-arylquinoline-3-carbonitriles, finding that these compounds exhibited high inhibition efficiency, potentially due to their adsorption and film-forming ability on the metal surface (Verma, Quraishi, Olasunkanmi, & Ebenso, 2015).

properties

IUPAC Name

4-(3-chloro-4-methylanilino)-6-ethylquinoline-3-carbonitrile;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN3.ClH/c1-3-13-5-7-18-16(8-13)19(14(10-21)11-22-18)23-15-6-4-12(2)17(20)9-15;/h4-9,11H,3H2,1-2H3,(H,22,23);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGTOHKRVVUMSDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C(=CN=C2C=C1)C#N)NC3=CC(=C(C=C3)C)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((3-Chloro-4-methylphenyl)amino)-6-ethylquinoline-3-carbonitrile hydrochloride

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